molecular formula C11H19NO5 B2661010 Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate CAS No. 67706-68-7

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Cat. No.: B2661010
CAS No.: 67706-68-7
M. Wt: 245.275
InChI Key: MFRFJFDLZKHOFX-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base. The reaction proceeds as follows:

    Starting Materials: Ethyl acetoacetate and tert-butyl carbamate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

    Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, in the presence of a base or catalyst.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Reduction: Reduction of the keto group yields the corresponding alcohol.

    Substitution: Substitution of the ethyl ester yields various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing amino acid derivatives.

    Bioconjugation: The compound is used in the preparation of bioconjugates, where it helps in attaching biomolecules to various substrates.

    Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate primarily involves the reactivity of its functional groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amides. The keto group and the ester group also offer sites for further chemical modifications, making the compound highly versatile in synthetic applications.

Comparison with Similar Compounds

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate can be compared with other Boc-protected amino acid derivatives, such as:

    Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of a butanoate backbone.

    Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Contains a simpler structure with an acetate backbone.

    Ethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group, adding aromaticity to the structure.

Uniqueness

This compound is unique due to its combination of functional groups, which provide multiple sites for chemical modifications. The presence of both the Boc-protected amino group and the keto group allows for diverse synthetic applications, making it a valuable compound in organic chemistry.

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate, often referred to as 4BAA, is a synthetic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

Ethyl 4BAA has the molecular formula C11H20N2O5C_{11}H_{20}N_2O_5 and a molecular weight of 260.29 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant as it provides stability and facilitates selective chemical modifications during synthesis.

Antioxidant Properties

Research indicates that derivatives of Ethyl 4BAA exhibit significant antioxidant properties , which may help mitigate oxidative stress and cellular damage caused by free radicals. This is particularly relevant in the context of various diseases where oxidative stress plays a critical role.

Anticancer Activity

Ethyl 4BAA has shown promising anticancer activity in vitro. Studies have demonstrated its efficacy against several cancer cell lines, including:

  • MCF-7 : A breast cancer cell line.
  • MDA-MB-231 : A triple-negative breast cancer cell line.
  • SK-BR-3 : Another breast cancer cell line.

In these studies, Ethyl 4BAA exhibited growth inhibition comparable to established chemotherapeutics such as tamoxifen and olaparib, indicating its potential as a novel therapeutic agent for breast cancer treatment .

Case Studies

  • Study on Cell Line Efficacy :
    • Objective : To evaluate the anticancer effects of Ethyl 4BAA on breast cancer cell lines.
    • Results : The compound inhibited the growth of MCF-7 and MDA-MB-231 cells significantly after 72 hours of treatment, with IC50 values indicating potent activity .
  • Toxicity Assessment :
    • Objective : To assess the safety profile of Ethyl 4BAA.
    • Methodology : A subacute toxicity study was conducted in healthy mice.
    • Findings : The compound demonstrated acceptable toxicity levels at high doses (up to 800 mg/kg), suggesting a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the Boc group can influence the biological activity of Ethyl 4BAA. For instance:

Compound NameStructureKey Features
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoateC₁₁H₂₁N₂O₅Similar Boc protection; methyl instead of ethyl
(R)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoateC₁₁H₂₀N₂O₅Enantiomeric form; different biological activity
Ethyl 4-amino-2-(amino)-4-oxobutanoateC₁₁H₂₂N₂O₄Lacks Boc protection; more reactive

These variations highlight the importance of the Boc group in maintaining stability while also influencing biological activity.

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-16-9(14)6-8(13)7-12-10(15)17-11(2,3)4/h5-7H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRFJFDLZKHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67706-68-7
Record name 4-[(tert-Butoxycarbonyl)amino]-3-oxobutanoic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Referenced: J. Med. Chem. 2008, 51 (3), 487-501. At RT, 1,1′-carbonyldiimidazole (13.88 g, 86 mmol) was added to a solution of N-Boc-glycine (Sigma-Aldrich Chemical Company, Inc.) (10.00 g, 57.1 mmol) in THF (200 mL) and the mixture was stirred for 3 h. Magnesium chloride (10.87 g, 114 mmol) and potassium ethyl malonate (Sigma-Aldrich Chemical Company, Inc.) (19.43 g, 114 mmol) were added and the resulting suspension was heated in an oil bath at 50° C. for 18 h. The reaction mixture was concentrated under reduced pressure. The off-white residue was treated with EtOAc (300 mL), then washed sequentially with 5% sodium bisulfate (2×25 mL), saturated NaHCO3 (2×50 mL), and brine (25 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The crude material was purified by chromatography through a Thomson Single Step pre-packed silica gel column (160 g, eluted with a gradient of 0-75% EtOAc in hexanes) to provide ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (10.33 g, 42.1 mmol, 74% yield) as a colorless viscous oil after drying under vacuum overnight. 1H NMR (400 MHz, CDCl3) δ ppm 5.16 (1H, d, J=5.7 Hz), 4.21 (2H, m), 4.08-4.16 (2H, m), 3.48 (2H, s), 1.45 (9H, s), 1.29 (3H, m). m/z (ESI, +ve) 268.0 (M+Na)+.
[Compound]
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( 3 )
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0 (± 1) mol
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13.88 g
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200 mL
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Name
potassium ethyl malonate
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